Olanzapine

Catalog No.
S538012
CAS No.
132539-06-1
M.F
C17H20N4S
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olanzapine

CAS Number

132539-06-1

Product Name

Olanzapine

IUPAC Name

2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine

Molecular Formula

C17H20N4S

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3

InChI Key

KVWDHTXUZHCGIO-UHFFFAOYSA-N

SMILES

Array

solubility

Partly miscible
Practically insoluble in wate

Synonyms

LY-170052, LY170052, LY 170052, Olanzapine, Zyprexa, Zolafren

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C

Isomeric SMILES

CC1=CC2=C(NC3=CC=CC=C3N=C2S1)N4CCN(CC4)C

The exact mass of the compound Olanzapine is 312.1409 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Olanzapine (CAS 132539-06-1) is a thienobenzodiazepine atypical antipsychotic characterized by its multi-receptor antagonism, primarily targeting serotonin 5-HT2A and dopamine D2 receptors [1]. In scientific procurement and material selection, olanzapine is prioritized over typical antipsychotics and structurally related dibenzodiazepines due to its specific pharmacokinetic and physicochemical properties. It serves as a critical baseline material in two primary domains: as a stable, high-affinity dual antagonist for continuous in vivo neuropharmacology models, and as the standard positive control for inducing antipsychotic-induced weight gain (AIWG) and adiposity in metabolic research [2]. Furthermore, its solid-state chemistry—specifically the thermodynamic stability of its Form I polymorph—makes it a highly reproducible candidate for formulation and dissolution studies, avoiding the moisture-induced phase transitions common to metastable variants [3].

Generic substitution of olanzapine with closely related atypical antipsychotics or unverified polymorphic forms routinely fails in controlled experimental workflows. Substituting olanzapine with its closest structural analog, clozapine, in continuous in vivo infusion models fails because clozapine’s solubility constraints prevent its use in osmotic minipumps, forcing reliance on daily injections that cause severe pharmacokinetic fluctuations [1]. In metabolic syndrome modeling, substituting olanzapine with risperidone fails to replicate human-like adiposity; risperidone increases relative lean mass in female rodents, whereas olanzapine specifically drives the required accumulation of relative fat mass [2]. Finally, procuring unverified olanzapine batches containing the metastable Form II polymorph leads to formulation failures, as Form II rapidly converts to kinetic dihydrates upon moisture exposure, unpredictably altering dissolution rates compared to the thermodynamically stable Form I [3].

Osmotic Minipump Suitability for Continuous Receptor Occupancy

In rodent models, achieving steady-state clinical D2 receptor occupancy (70-80%) is challenging due to the rapid metabolism of antipsychotics. Olanzapine can be successfully administered via continuous osmotic minipump infusion (e.g., 7.5 mg/kg/day) to maintain stable, clinically relevant trough occupancies [1]. In direct contrast, clozapine cannot be administered via minipump to achieve these levels due to severe solubility and administration constraints, forcing researchers to rely on repeated injections that cause uncontrolled pharmacokinetic peaks and troughs [1].

Evidence DimensionMinipump administration viability for sustained D2 occupancy
Target Compound DataOlanzapine: Achieves stable 70-80% D2 occupancy via 7.5 mg/kg/day osmotic pump infusion.
Comparator Or BaselineClozapine: Fails to achieve stable continuous occupancy via pump due to solubility limits.
Quantified DifferenceContinuous steady-state occupancy vs. unachievable continuous infusion.
ConditionsIn vivo rodent model (rats), 24-h trough occupancy measurement.

Procuring olanzapine enables researchers to maintain stable, continuous neuroreceptor blockade without the confounding stress and pharmacokinetic spikes of daily injections.

Thermodynamic Stability of Form I vs. Form II

Olanzapine exhibits complex polymorphism, with Form I and Form II being the most common anhydrous forms. Form I is the thermodynamically stable structure at standard temperatures, possessing an energy difference of approximately 4.4 kJ/mol at 298 K compared to the metastable Form II [1]. Because Form II is highly susceptible to moisture-induced phase transformation into kinetic dihydrates, it alters dissolution kinetics during wet granulation or storage [1].

Evidence DimensionThermodynamic stability (Gibbs free energy difference)
Target Compound DataOlanzapine Form I: Thermodynamically stable anhydrous form.
Comparator Or BaselineOlanzapine Form II: Metastable, +4.4 kJ/mol higher free energy at 298 K.
Quantified Difference4.4 kJ/mol energetic advantage for Form I.
ConditionsSolid-state computational modeling and 298 K experimental validation.

Procurement of verified Form I is critical to prevent batch failures, unexpected polymorphic transitions, and altered bioavailability during formulation.

Specific Induction of Adiposity in Metabolic Syndrome Models

When modeling antipsychotic-induced metabolic syndrome, the choice of agent drastically alters body composition outcomes. In female C57BL/6J mice, oral administration of olanzapine significantly increases relative fat mass, accurately reflecting human metabolic side effects [1]. In direct contrast, risperidone treatment increases relative lean mass rather than fat mass, despite both drugs causing overall body weight increases[1].

Evidence DimensionChange in body composition (fat vs. lean mass)
Target Compound DataOlanzapine: Significantly increases relative fat mass.
Comparator Or BaselineRisperidone: Increases relative lean mass, with no significant increase in relative fat mass.
Quantified DifferenceDivergent tissue accumulation (fat vs. lean mass) despite similar overall body weight increases.
ConditionsFemale C57BL/6J mice, 4-week oral administration.

This establishes olanzapine as the strictly preferred positive control for studying drug-induced adiposity and testing lipogenic countermeasures.

Differential Binding Affinity for 5-HT2A and D2 Receptors

Olanzapine provides a highly potent dual antagonism profile compared to its structural analog clozapine. Olanzapine exhibits a high affinity for the D2 receptor and dissociates slowly, ensuring robust occupancy at low doses[1]. Clozapine, conversely, has a significantly lower affinity for the D2 receptor (Ki = 75 nM) and dissociates rapidly, requiring higher relative concentrations and frequent dosing to maintain equivalent dopaminergic blockade[1].

Evidence DimensionD2 Receptor Binding Affinity (Ki) and Dissociation
Target Compound DataOlanzapine: High affinity, slow dissociation from D2 receptors.
Comparator Or BaselineClozapine: Lower affinity (Ki = 75 nM), rapid dissociation from D2 receptors.
Quantified DifferenceSubstantially higher D2 binding affinity and slower dissociation rate for olanzapine.
ConditionsIn vitro human cloned D2 and 5-HT2A receptors.

Procuring olanzapine allows for lower dosing to achieve necessary D2 blockade in behavioral and neurochemical assays, providing a more stable receptor occupancy profile.

Continuous Infusion Neuropharmacology Models

Due to its solubility profile and high receptor affinity, olanzapine is the preferred thienobenzodiazepine for continuous osmotic minipump administration in rodents. This allows researchers to maintain steady-state D2 and 5-HT2A occupancy without the rapid clearance issues and solubility constraints that prevent clozapine from being used in continuous infusion setups [1].

Standardized Antipsychotic-Induced Weight Gain (AIWG) Assays

Olanzapine is the gold-standard positive control for inducing metabolic syndrome in female rodent models. Because it specifically drives relative fat mass accumulation—unlike risperidone, which increases lean mass—olanzapine provides a highly accurate baseline for testing novel metabolic interventions, such as GLP-1 agonists or lipogenesis inhibitors [2].

Solid-State Pharmaceutical Formulation Studies

Verified olanzapine Form I serves as a critical benchmark material for studying polymorphic stability and excipient compatibility. Its 4.4 kJ/mol thermodynamic advantage over Form II ensures that it resists moisture-induced phase transitions into kinetic dihydrates during wet granulation, making it the required polymorph for reproducible dissolution testing [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Yellow crystalline solid
Crystals from acetonitrile

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

312.14086783 Da

Monoisotopic Mass

312.14086783 Da

Heavy Atom Count

22

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides and sulfur oxides/.

Appearance

Solid powder

Melting Point

189-195 °C
195 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N7U69T4SZR

Drug Indication

Olanzapine was initially used orally and intramuscularly for the chronic treatment of schizophrenia in patients over 13 years old and other psychiatric disorders such as bipolar I disorder including mixed or manic episodes. Olanzapine is also indicated, in combination with lithium or valproate for the short-term treatment of acute manic or mixed episodes associated with bipolar I disorder in adults. As well, olanzapine is indicated, in combination with fluoxetine for the treatment of episodes of depression associated with bipolar disorder type 1 and treatment-resistant depression in patients over 10 years old. Olanzapine is also approved for the management of psychomotor agitation associated with schizophrenia and bipolar I mania. Schizophrenia is a complex biochemical brain disorder that affects the person's ability to differentiate reality. It is usually observed as the presence of delusions, hallucinations, social withdrawal and disturbed thinking. Bipolar disorder is a mental health condition defined by periods of extreme mood disturbances. It is categorized in different types from which type 1 is known to involve episodes of severe mania and often depression while type 2 presents less severe forms of mania. Olanzapine is also indicated in combination with [samidorphan] for the treatment of bipolar I disorder, either as an adjunct to lithium or valproate or as monotherapy for the acute treatment of manic or mixed episodes or as maintenance therapy, and for the treatment of schizophrenia in adults.
FDA Label
AdultsOlanzapine is indicated for the treatment of schizophrenia. Olanzapine is effective in maintaining the clinical improvement during continuation therapy in patients who have shown an initial treatment response. Olanzapine is indicated for the treatment of moderate to severe manic episode. In patients whose manic episode has responded to olanzapine treatment, olanzapine is indicated for the prevention of recurrence in patients with bipolar disorder.
Olanzapine is indicated for the treatment of schizophrenia. Olanzapine is effective in maintaining the clinical improvement during continuation therapy in patients who have shown an initial treatment response. Olanzapine is indicated for the treatment of moderate to severe manic episode. In patients whose manic episode has responded to olanzapine treatment, olanzapine is indicated for the prevention of recurrence in patients with bipolar disorder.
Coated tabletsAdultsOlanzapine is indicated for the treatment of schizophrenia. Olanzapine is effective in maintaining the clinical improvement during continuation therapy in patients who have shown an initial treatment response. Olanzapine is indicated for the treatment of moderate to severe manic episode. In patients whose manic episode has responded to olanzapine treatment, olanzapine is indicated for the prevention of recurrence in patients with bipolar disorder. InjectionAdultsZyprexa powder for solution for injection is indicated for the rapid control of agitation and disturbed behaviours in patients with schizophrenia or manic episode, when oral therapy is not appropriate. Treatment with Zyprexa powder for solution for injection should be discontinued and the use of oral olanzapine should be initiated as soon as clinically appropriate.
Olanzapine is indicated for the treatment of schizophrenia. Olanzapine is effective in maintaining the clinical improvement during continuation therapy in patients who have shown an initial treatment response. Olanzapine is indicated for the treatment of moderate to severe manic episode. Olanzapine has not been demonstrated to prevent recurrence of manic or depressive episodes (see Section 5. 1).
Olanzapine is a second-generation (atypical) antipsychotic medication. FDA has recently approved olanzapine in combination with samidorphan to attenuate olanzapine-induced weight gain.

Livertox Summary

Olanzapine is an atypical antipsychotic that is used currently in the treatment of schizophrenia and bipolar illness. Olanzapine is not infrequently associated with serum aminotransferase elevations during therapy and there have been rare instances of clinically apparent acute liver injury linked to its use.

Drug Classes

Antipsychotic Agents

Therapeutic Uses

Antiemetic, Antipsychotic Agent, Serotonin Uptake Inhibitor
Oral olanzapine is indicated for the treatment of schizophrenia. Efficacy was established in three clinical trials in adult patients with schizophrenia: two 6-week trials and one maintenance trial. In adolescent patients with schizophrenia (ages 13-17), efficacy was established in one 6-week trial. /Included in US product label/
Oral olanzapine and fluoxetine in combination is indicated for the treatment of depressive episodes associated with bipolar I disorder, based on clinical studies in adult patients. /Included in US product label/
Oral olanzapine is indicated for the treatment of manic or mixed episodes associated with bipolar I disorder as an adjunct to lithium or valproate. Efficacy was established in two 6-week clinical trials in adults. The effectiveness of adjunctive therapy for longer-term use has not been systematically evaluated in controlled trials. /Included in US product label/
For more Therapeutic Uses (Complete) data for Olanzapine (7 total), please visit the HSDB record page.

Mechanism of Action

The activity of olanzapine is achieved by the antagonism of multiple neuronal receptors including the dopamine receptor D1, D2, D3 and D4 in the brain, the serotonin receptors 5HT2A, 5HT2C, 5HT3 and 5HT6, the alpha-1 adrenergic receptor, the histamine receptor H1 and multiple muscarinic receptors. As abovementioned, olanzapine presents a wide profile of targets, however, its antagonistic effect towards the dopamine D2 receptor in the mesolimbic pathway is key as it blocks dopamine from having a potential action at the post-synaptic receptor. The binding of olanzapine to the dopamine D2 receptors is easily dissociable and hence, it allows for a certain degree of dopamine neurotransmission. On the other hand, olanzapine acts in the serotonin 5HT2A receptors in the frontal cortex in a similar manner than the reported on dopamine D2 receptors. This determined effect allows for a decrease in adverse effects.
The mechanism of action of olanzapine, as with other drugs having efficacy in schizophrenia, is unknown. However, it has been proposed that this drug's efficacy in schizophrenia is mediated through a combination of dopamine and serotonin type 2 (5HT2) antagonism. The mechanism of action of olanzapine in the treatment of acute manic or mixed episodes associated with bipolar I disorder is unknown.

Absorption Distribution and Excretion

Olanzapine presents a linear pharmacokinetic profile and, after daily administration, it reaches steady-state in about a week. Under the administration of a normal dosage of olanzapine, the steady-state plasma concentration does not seem to exceed 150 ng/ml with an AUC of 333 ng/h/ml. The absorption of olanzapine is not affected by the concomitant administration of food. The pharmacokinetic profile of olanzapine is characterized by reaching peak plasma concentration of 156.9 ng/ml approximately 6 hours after oral administration.
Olanzapine is mainly eliminated through metabolism and hence, only 7% of the eliminated drug can be found as the unchanged form. It is mainly excreted in the urine which represents around 53% of the excreted dose followed by the feces that represent about 30%.
The volume of distribution of olanzapine is reported to be of 1000 liters which indicate a large distribution throughout the body.
The mean clearance rate of olanzapine is of 29.4 L/hour however, some studies have reported an apparent clearance of 25 L/h.
The excretion of olanzapine into the breast milk of five lactating women with postpartum psychosis was examined in this study. Nine pairs of plasma and breast-milk samples were collected and the concentration of olanzapine determined by high-performance liquid chromatography. Single-point milk-to-plasma ratios were calculated and ranged from 0.2 to 0.84 with a mean of 0.46. The median relative infant dose was 1.6% (range 0-2.5%) of the weight-adjusted maternal dose. During the study period, there were no apparent ill effects on the infant as a consequence of exposure to these doses of olanzapine. As with other antipsychotic drugs this study demonstrates that olanzapine passes into breast milk. ...
Olanzapine is distributed into milk. The manufacturer states that in a study in lactating, healthy women, the average infant dose of olanzapine at steady-state was estimated to be approximately 1.8% of the maternal olanzapine dose. In a separate study that evaluated the extent of infant exposure to olanzapine in 7 breastfeeding women who had been receiving 5-20 mg of olanzapine daily for periods ranging from 19-395 days, median and maximum relative infant doses of 1 and 1.2%, respectively, were observed. Olanzapine was not detected in the plasma of the breast-fed infants, and adverse effects possibly related to olanzapine exposure were not reported in the infants in this study. In addition, peak milk concentrations were achieved a median of 5.2 hours later than the corresponding maximal maternal plasma concentrations. In a case report, a relative infant dose of approximately 4% was estimated in one woman after 4 and 10 days (estimated to be at steady state) of olanzapine therapy at a dosage of 20 mg daily based on measurements of drug concentration in serum and in expressed breast milk.
Intramuscular olanzapine for injection results in rapid absorption with peak plasma concentrations occurring within 15 to 45 minutes. Based upon a pharmacokinetic study in healthy volunteers, a 5 mg dose of intramuscular olanzapine for injection produces, on average, a maximum plasma concentration approximately 5 times higher than the maximum plasma concentration produced by a 5 mg dose of oral olanzapine. Area under the curve achieved after an intramuscular dose is similar to that achieved after oral administration of the same dose. The half-life observed after intramuscular administration is similar to that observed after oral dosing. The pharmacokinetics are linear over the clinical dosing range.
Olanzapine is extensively distributed throughout the body, with a volume of distribution of approximately 1000 L. It is 93% bound to plasma proteins over the concentration range of 7 to 1100 ng/mL, binding primarily to albumin and alpha1-acid glycoprotein.
Olanzapine is well absorbed and reaches peak concentrations in approximately 6 hours following an oral dose. It is eliminated extensively by first pass metabolism, with approximately 40% of the dose metabolized before reaching the systemic circulation. Food does not affect the rate or extent of olanzapine absorption. Pharmacokinetic studies showed that olanzapine tablets and olanzapine orally disintegrating tablets dosage forms of olanzapine are bioequivalent.

Metabolism Metabolites

Olanzapine is greatly metabolized in the liver, which represents around 40% of the administered dose, mainly by the activity of glucuronide enzymes and by the cytochrome P450 system. From the CYP system, the main metabolic enzymes are CYP1A2 and CYP2D6. As part of the phase I metabolism, the major circulating metabolites of olanzapine, accounting for approximate 50-60% of this phase, are the 10-N-glucuronide and the 4'-N-desmethyl olanzapine which are clinically inactive and formed by the activity of CYP1A2. On the other hand, CYP2D6 catalyzes the formation of 2-OH olanzapine and the flavin-containing monooxygenase (FMO3) is responsible for N-oxide olanzapine. On the phase II metabolism of olanzapine, UGT1A4 is the key player by generating direct conjugation forms of olanzapine.
Metabolic profiles after intramuscular administration are qualitatively similar to metabolic profiles after oral administration.
Direct glucuronidation and cytochrome P450 (CYP) mediated oxidation are the primary metabolic pathways for olanzapine. In vitro studies suggest that CYPs 1A2 and 2D6, and the flavin-containing monooxygenase system are involved in olanzapine oxidation. CYP2D6 mediated oxidation appears to be a minor metabolic pathway in vivo, because the clearance of olanzapine is not reduced in subjects who are deficient in this enzyme.
Following a single oral dose of (14)C labeled olanzapine, 7% of the dose of olanzapine was recovered in the urine as unchanged drug, indicating that olanzapine is highly metabolized. Approximately 57% and 30% of the dose was recovered in the urine and feces, respectively. In the plasma, olanzapine accounted for only 12% of the AUC for total radioactivity, indicating significant exposure to metabolites. After multiple dosing, the major circulating metabolites were the 10-N-glucuronide, present at steady state at 44% of the concentration of olanzapine, and 4'-N-desmethyl olanzapine, present at steady state at 31% of the concentration of olanzapine. Both metabolites lack pharmacological activity at the concentrations observed.
Olanzapine has known human metabolites that include N-Desmethylolanzapine, 2-Hydroxymethyl Olanzapine, 7-Hydroxyolanzapine, and Olanzapine N-Oxide.
Hepatic Route of Elimination: It is eliminated extensively by first pass metabolism, with approximately 40% of the dose metabolized before reaching the systemic circulation. Following a single oral dose of 14C labeled olanzapine, 7% of the dose of olanzapine was recovered in the urine as unchanged drug, indicating that olanzapine is highly metabolized. Half Life: 21 to 54 hours

Wikipedia

Olanzapine

FDA Medication Guides

ZYPREXA
OLANZAPINE
TABLET;ORAL
INJECTABLE;INTRAMUSCULAR
LILLY
01/22/2025
ZYPREXA ZYDIS
OLANZAPINE
TABLET, ORALLY DISINTEGRATING;ORAL
LILLY
01/22/2025

Drug Warnings

/BOXED WARNING/ WARNING: INCREASED MORTALITY IN ELDERLY PATIENTS WITH DEMENTIA-RELATED PSYCHOSIS. Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death. Analyses of seventeen placebo-controlled trials (modal duration of 10 weeks), largely in patients taking atypical antipsychotic drugs, revealed a risk of death in drug-treated patients of between 1.6 to 1.7 times the risk of death in placebo-treated patients. Over the course of a typical 10-week controlled trial, the rate of death in drug-treated patients was about 4.5%, compared to a rate of about 2.6% in the placebo group. Although the causes of death were varied, most of the deaths appeared to be either cardiovascular (e.g., heart failure, sudden death) or infectious (e.g., pneumonia) in nature. Observational studies suggest that, similar to atypical antipsychotic drugs, treatment with conventional antipsychotic drugs may increase mortality. The extent to which the findings of increased mortality in observational studies may be attributed to the antipsychotic drug as opposed to some characteristic(s) of the patients is not clear. Olanzapine is not approved for the treatment of patients with dementia-related psychosis.
A potentially fatal symptom complex sometimes referred to as Neuroleptic Malignant Syndrome (NMS) has been reported in association with administration of antipsychotic drugs, including olanzapine. Clinical manifestations of NMS are hyperpyrexia, muscle rigidity, altered mental status and evidence of autonomic instability (irregular pulse or blood pressure, tachycardia, diaphoresis and cardiac dysrhythmia). Additional signs may include elevated creatinine phosphokinase, myoglobinuria (rhabdomyolysis), and acute renal failure. The diagnostic evaluation of patients with this syndrome is complicated. In arriving at a diagnosis, it is important to exclude cases where the clinical presentation includes both serious medical illness (e.g., pneumonia, systemic infection, etc.) and untreated or inadequately treated extrapyramidal signs and symptoms (EPS). Other important considerations in the differential diagnosis include central anticholinergic toxicity, heat stroke, drug fever, and primary central nervous system pathology. The management of NMS should include: 1) immediate discontinuation of antipsychotic drugs and other drugs not essential to concurrent therapy; 2) intensive symptomatic treatment and medical monitoring; and 3) treatment of any concomitant serious medical problems for which specific treatments are available. There is no general agreement about specific pharmacological treatment regimens for NMS. If a patient requires antipsychotic drug treatment after recovery from NMS, the potential reintroduction of drug therapy should be carefully considered. The patient should be carefully monitored, since recurrences of NMS have been reported.
The possibility of a suicide attempt is inherent in schizophrenia and in bipolar I disorder, and close supervision of high-risk patients should accompany drug therapy. Prescriptions for olanzapine should be written for the smallest quantity of tablets consistent with good patient management, in order to reduce the risk of overdose.
Like other atypical antipsychotic agents, olanzapine has a low potential for causing certain adverse extrapyramidal effects (e.g., dystonias). Results from controlled clinical trials suggest that extrapyramidal reactions associated with olanzapine therapy are dose related. Tremor was reported in about 4% of patients receiving oral olanzapine and in about 1% of patients receiving IM olanzapine in controlled clinical trials; the incidence of tremor appears to be dose related. In addition, akathisia occurred in about 3% of patients receiving oral olanzapine and in less than 1% of patients receiving IM olanzapine; hypertonia occurred in about 3% of patients receiving oral olanzapine in short-term controlled clinical trials.
For more Drug Warnings (Complete) data for Olanzapine (45 total), please visit the HSDB record page.

Biological Half Life

Olanzapine presents a half-life ranging between 21 to 54 hours with an average half-life of 30 hours.
Half-life ranges from 21 to 54 hours (5th to 95th percentile; mean of 30 hr)

Use Classification

Human drugs -> Psycholeptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

A mixture of sulfur, propanol, DMF, and trimethylamine are heated during the addition of malononitrile to produce 2-amino-5-methylthiophene-3-carbonitrile. Reaction of this compound with 2-fluoronitrobenzene and sodium hydride form 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile, which is subsequently treated with anhydrous stannous chloride to close the diazepine ring. The diazepine with 1-methylpiperazine in DMSO yields the product (base).
Preparation: J. K. Chakrabarti et al., European Patent Office 454436; eidem, United States of America patent 5229382 (1991, 1993 both to Lilly)

Clinical Laboratory Methods

HPLC determination in human plasma.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C

Interactions

The manufacturer states that the clearance of olanzapine in smokers is approximately 40% higher than in nonsmokers. Therefore, plasma olanzapine concentrations generally are lower in smokers than in nonsmokers receiving the drug. Adverse extrapyramidal effects have been reported in one olanzapine-treated patient after a reduction in cigarette smoking, while worsened delusions, hostility, and aggressive behavior have been reported in another olanzapine-treated patient following a marked increase in smoking (i.e., an increase from 12 up to 80 cigarettes per day). Although the precise mechanism(s) for this interaction has not been clearly established, it has been suggested that induction of the CYP isoenzymes, particularly 1A2, by smoke constituents may be responsible at least in part for the reduced plasma olanzapine concentrations observed in smokers compared with nonsmokers. Although the manufacturer states that routine dosage adjustment is not recommended in patients who smoke while receiving olanzapine, some clinicians recommend that patients treated with olanzapine should be monitored with regard to their smoking consumption and that dosage adjustment be considered in patients who have reduced or increased their smoking and/or who are not responding adequately or who are experiencing dose-related adverse reactions to the drug. In addition, monitoring of plasma olanzapine concentrations may be helpful in patients who smoke and have other factors associated with substantial alterations in metabolism of olanzapine (e.g., geriatric patients, women, concurrent fluvoxamine administration).
Concurrent administration of activated charcoal (1 g) reduced peak plasma concentrations and the AUC of a single, 7.5-mg dose of olanzapine by approximately 60%. Since peak plasma concentrations are not usually obtained until about 6 hours after oral administration, activated charcoal may be useful in the management of olanzapine intoxication.
Olanzapine therapy potentially may enhance the effects of certain hypotensive agents during concurrent use. In addition, the administration of dopamine, epinephrine, and/or other sympathomimetic agents with beta-agonist activity should be avoided in the treatment of olanzapine-induced hypotension, since such stimulation may worsen hypotension in the presence of olanzapine-induced alpha-blockade.
In a pharmacokinetic study, concomitant administration of a single dose of alcohol did not substantially alter the steady-state pharmacokinetics of olanzapine (given in dosages of up to 10 mg daily). However, concomitant use of olanzapine with alcohol potentiated the orthostatic hypotension associated with olanzapine. The manufacturer therefore states that alcohol should be avoided during olanzapine therapy.
For more Interactions (Complete) data for Olanzapine (11 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Fonte C, Fatigoni S, Roila F. A review of olanzapine as an antiemetic in chemotherapy-induced nausea and vomiting and in palliative care patients. Crit Rev Oncol Hematol. 2015 Aug;95(2):214-21. doi: 10.1016/j.critrevonc.2015.02.010. Epub 2015 Mar 5. Review. PubMed PMID: 25779971.
2: Ennis ZN, Damkier P. Pregnancy exposure to olanzapine, quetiapine, risperidone, aripiprazole and risk of congenital malformations. A systematic review. Basic Clin Pharmacol Toxicol. 2015 Apr;116(4):315-20. doi: 10.1111/bcpt.12372. Epub 2015 Jan 28. Review. PubMed PMID: 25536446.
3: Choi YJ. Efficacy of adjunctive treatments added to olanzapine or clozapine for weight control in patients with schizophrenia: a systematic review and meta-analysis. ScientificWorldJournal. 2015;2015:970730. doi: 10.1155/2015/970730. Epub 2015 Jan 13. Review. PubMed PMID: 25664341; PubMed Central PMCID: PMC4310265.
4: Luedecke D, Schöttle D, Karow A, Lambert M, Naber D. Post-injection delirium/sedation syndrome in patients treated with olanzapine pamoate: mechanism, incidence, and management. CNS Drugs. 2015 Jan;29(1):41-6. doi: 10.1007/s40263-014-0216-9. Review. PubMed PMID: 25424243.
5: Flank J, Sung L, Dvorak CC, Spettigue W, Dupuis LL. The safety of olanzapine in young children: a systematic review and meta-analysis. Drug Saf. 2014 Oct;37(10):791-804. doi: 10.1007/s40264-014-0219-y. Review. PubMed PMID: 25145624.
6: Kartashov VA, Chernova LV. [The detection of quentiapine and olanzapine in the biological objects]. Sud Med Ekspert. 2014 Sep-Oct;57(5):47-52. Review. Russian. PubMed PMID: 25764884.
7: Cristancho MA, Thase ME. Drug safety evaluation of olanzapine/fluoxetine combination. Expert Opin Drug Saf. 2014 Aug;13(8):1133-41. doi: 10.1517/14740338.2014.933804. Epub 2014 Jun 27. Review. PubMed PMID: 24972823.
8: Vella T, Mifsud J. Interactions between valproic acid and quetiapine/olanzapine in the treatment of bipolar disorder and the role of therapeutic drug monitoring. J Pharm Pharmacol. 2014 Jun;66(6):747-59. doi: 10.1111/jphp.12209. Epub 2014 Jan 7. Review. PubMed PMID: 24392714.
9: Hocking CM, Kichenadasse G. Olanzapine for chemotherapy-induced nausea and vomiting: a systematic review. Support Care Cancer. 2014 Apr;22(4):1143-51. doi: 10.1007/s00520-014-2138-y. Epub 2014 Feb 13. Review. PubMed PMID: 24522741.
10: Wang SY, Yang ZJ, Zhang L. Olanzapine for preventing nausea and vomiting induced by moderately and highly emetogenic chemotherapy. Asian Pac J Cancer Prev. 2014;15(22):9587-92. Review. PubMed PMID: 25520071.
11: Brafford MV, Glode A. Olanzapine: an antiemetic option for chemotherapy-induced nausea and vomiting. J Adv Pract Oncol. 2014 Jan;5(1):24-9. Review. PubMed PMID: 25032030; PubMed Central PMCID: PMC4093458.
12: Zhao J, Ou J, Xue H, Liu L, Montgomery W, Treuer T. Clinical utility of orally disintegrating olanzapine in Chinese patients with schizophrenia: a review of effectiveness, patient preference, adherence, and other properties. Neuropsychiatr Dis Treat. 2014 Feb 19;10:355-9. doi: 10.2147/NDT.S39055. eCollection 2014. Review. PubMed PMID: 24600225; PubMed Central PMCID: PMC3933704.
13: Navari RM. Olanzapine for the prevention and treatment of chronic nausea and chemotherapy-induced nausea and vomiting. Eur J Pharmacol. 2014 Jan 5;722:180-6. doi: 10.1016/j.ejphar.2013.08.048. Epub 2013 Oct 21. Review. PubMed PMID: 24157985.
14: Xue HB, Liu L, Zhang H, Montgomery W, Treuer T. Olanzapine in Chinese patients with schizophrenia or bipolar disorder: a systematic literature review. Neuropsychiatr Dis Treat. 2014 May 16;10:841-64. doi: 10.2147/NDT.S58096. eCollection 2014. Review. PubMed PMID: 24876777; PubMed Central PMCID: PMC4037301.
15: van der Zwaal EM, Janhunen SK, la Fleur SE, Adan RA. Modelling olanzapine-induced weight gain in rats. Int J Neuropsychopharmacol. 2014 Jan;17(1):169-86. doi: 10.1017/S146114571300093X. Epub 2013 Oct 8. Review. PubMed PMID: 24103788.
16: Kansagra A, Patel S, Wilcox SR. Prolonged hypothermia due to olanzapine in the setting of renal failure: a case report and review of the literature. Ther Adv Psychopharmacol. 2013 Dec;3(6):335-9. doi: 10.1177/2045125313490304. Review. PubMed PMID: 24294486; PubMed Central PMCID: PMC3840808.
17: Schöttle D, Kuhnigk O, Naber D. Drug safety evaluation of olanzapine pamoate. Expert Opin Drug Saf. 2013 Nov;12(6):897-903. doi: 10.1517/14740338.2013.832753. Epub 2013 Sep 12. Review. PubMed PMID: 24024627.
18: Lee HB, Yoon BH, Kwon YJ, Woo YS, Lee JG, Kim MD, Bahk WM. The efficacy and safety of switching to ziprasidone from olanzapine in patients with bipolar I disorder: an 8-week, multicenter, open-label study. Clin Drug Investig. 2013 Oct;33(10):743-53. doi: 10.1007/s40261-013-0120-y. Review. PubMed PMID: 23990283.
19: Schulz C, Haight RJ. Safety of olanzapine use in adolescents. Expert Opin Drug Saf. 2013 Sep;12(5):777-82. doi: 10.1517/14740338.2013.815164. Epub 2013 Jul 22. Review. PubMed PMID: 23876012.
20: Perera V, Gross AS, Polasek TM, Qin Y, Rao G, Forrest A, Xu J, McLachlan AJ. Considering CYP1A2 phenotype and genotype for optimizing the dose of olanzapine in the management of schizophrenia. Expert Opin Drug Metab Toxicol. 2013 Sep;9(9):1115-37. doi: 10.1517/17425255.2013.795540. Epub 2013 May 4. Review. PubMed PMID: 23641727.

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